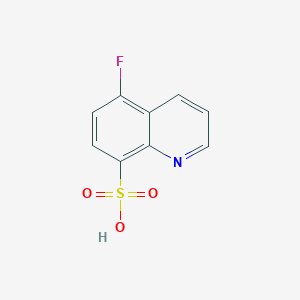
5-Fluoroquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroquinoline-8-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6FNO3S and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
5-Fluoroquinoline-8-sulfonic acid is primarily recognized for its antibacterial properties, which are part of the broader fluoroquinolone class of antibiotics. These compounds are effective against a wide range of Gram-positive and Gram-negative bacteria, making them crucial in treating various infections.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of fluoroquinolones showed enhanced potency against resistant strains of Escherichia coli and Klebsiella pneumoniae. The modifications included sulfonic acid groups that improved solubility and bioavailability .
- Complexation Studies : Research involving the complexation of this compound with resorcinarene showed that such interactions could enhance the antibacterial efficacy against resistant bacterial strains by improving the pharmacokinetic profile of the antibiotic .
Anticancer Potential
Recent studies suggest that this compound may also hold promise in cancer therapy due to its ability to induce apoptosis in cancer cells.
Case Studies
- Enoxacin Derivatives : Research on enoxacin (a fluoroquinolone) derivatives indicated that modifications at specific positions could enhance anticancer activity while maintaining antibacterial properties. These derivatives were shown to be effective against various cancer cell lines .
- Combination Therapies : Studies have explored the use of fluoroquinolone derivatives in combination with other chemotherapeutics to enhance overall efficacy against tumors while minimizing side effects .
Environmental Applications
Beyond medicinal uses, this compound has been studied for its environmental impact, particularly regarding its degradation in wastewater treatment processes.
Photodegradation Studies
Research has indicated that fluoroquinolones can undergo photodegradation when exposed to sunlight, which is critical for assessing their environmental persistence and potential toxicity in aquatic systems . Understanding these degradation pathways is essential for developing effective wastewater treatment protocols.
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound:
Eigenschaften
CAS-Nummer |
10092-63-4 |
|---|---|
Molekularformel |
C9H6FNO3S |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
5-fluoroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
InChI-Schlüssel |
LJYHGYFBSRNRMM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F |
Synonyme |
5-FLUORO-8-QUINOLINESULFONIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















